Modafinil-d5 Acid
Description
Contextualization of Modafinil (B37608) Metabolites in Pharmacological Research
Modafinil is a wakefulness-promoting agent that is extensively metabolized in the body, primarily in the liver. nih.govscialert.net Less than 10% of an administered dose is excreted unchanged in the urine. nih.govwikipedia.org The metabolic process involves multiple pathways, with amide hydrolysis being the most significant, and lesser contributions from oxidation by cytochrome P450 (CYP) enzymes like CYP3A4. nih.govdroracle.ai
This metabolism results in two major, but pharmacologically inactive, circulating metabolites: modafinil acid (also known as CRL-40467) and modafinil sulfone. wikipedia.orgdroracle.ai Of these, modafinil acid is the principal metabolite, accounting for a significant portion of the original dose recovered in urine. wikipedia.orgresearchgate.net Studying the pharmacokinetics of modafinil and its metabolites is crucial for understanding its disposition in the body. nih.govbjmu.edu.cn The quantification of modafinil and, specifically, modafinil acid in biological fluids like plasma and urine is a key component of pharmacokinetic studies, helping to characterize how the drug is absorbed, distributed, and eliminated. ualberta.canih.govnih.gov
Rationale for the Development and Investigation of Modafinil-d5 Acid as a Research Tool
The development of this compound stems directly from the need for a reliable and accurate method to quantify its non-deuterated counterpart, modafinil acid, in research settings. axios-research.com In pharmacokinetic and toxicological studies, precise measurement of drug metabolites is essential. nih.govmdpi.com As established, the gold standard for such quantitative analysis is the use of a stable isotope-labeled internal standard with mass spectrometry. aptochem.comtexilajournal.com
This compound was synthesized to serve as the ideal internal standard for the analysis of modafinil acid. axios-research.comweblivelink.com It shares the same chemical structure and properties as modafinil acid, ensuring it behaves identically during extraction from plasma or urine and during chromatographic separation. aptochem.com However, the inclusion of five deuterium (B1214612) atoms gives it a distinct mass that is easily resolved by a mass spectrometer from the natural analyte. aptochem.com By adding a known amount of this compound to a sample, researchers can accurately quantify the concentration of the modafinil acid metabolite, correcting for any analytical variations and ensuring the high quality and reliability of the resulting pharmacokinetic data. clearsynth.com
Data Tables
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Description |
|---|---|---|---|
| Modafinil | C₁₅H₁₅NO₂S | 273.0823 | Parent drug, a wakefulness-promoting agent. pnu.ac.ir |
| Modafinil Acid | C₁₅H₁₃NO₃S | 287.0616 | The primary and pharmacologically inactive metabolite of modafinil, formed by amide hydrolysis. nih.govwikipedia.org |
| This compound | C₁₅H₈D₅NO₃S | 292.0931 | Deuterium-labeled analog of modafinil acid, used as an internal standard for quantitative analysis. axios-research.com |
| Isotope | Natural Abundance (%) | Common Applications |
|---|---|---|
| Deuterium (²H or D) | ~0.015% | Internal standards, kinetic isotope effect studies, metabolic tracers. portico.org |
| Carbon-13 (¹³C) | ~1.1% | Metabolic flux analysis, protein and metabolite tracing. acs.org |
| Nitrogen-15 (¹⁵N) | ~0.37% | Protein turnover studies, amino acid metabolism. symeres.com |
| Oxygen-18 (¹⁸O) | ~0.20% | Metabolic pathway elucidation. nih.gov |
Properties
CAS No. |
185142-72-6 |
|---|---|
Molecular Formula |
C15H9O3SD5 |
Molecular Weight |
279.37 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
63547-24-0 (unlabelled) |
Synonyms |
Modafinil Carboxylate-d5; 2-[Di-(phenyl-d5)-methylsulfinyl]acetic Acid; Modafinil-d5 Acid; Modafinic Acid-d5; |
tag |
Modafinil Impurities |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Principles
Strategies for Deuterium (B1214612) Incorporation into Organic Molecules
The introduction of deuterium into organic molecules can be achieved through various methods, each with its own advantages and limitations. scielo.org.mxsnnu.edu.cn These strategies are foundational to the synthesis of a wide array of deuterated compounds, including pharmaceutical standards.
Hydrogen-Deuterium Exchange (HDX) is a common and efficient method for incorporating deuterium. snnu.edu.cn This process involves the substitution of hydrogen atoms with deuterium from a deuterium-rich source, such as deuterium oxide (D₂O). mdpi.com HDX reactions can be catalyzed by acids or bases, which facilitate the exchange of labile protons. mdpi.com For non-labile positions, transition-metal catalysts are often employed to activate C-H bonds for deuteration. snnu.edu.cn The choice of catalyst and reaction conditions is critical to achieve site-selective deuteration. snnu.edu.cn
| Deuteration Method | Description | Catalyst/Reagent Examples |
| Acid/Base-Catalyzed HDX | Exchange of enolizable or acidic protons with deuterium. mdpi.com | D₂O, Deuterated acids/bases mdpi.com |
| Metal-Catalyzed HDX | Activation of C-H bonds for deuterium exchange, suitable for non-labile positions. snnu.edu.cn | Iridium, Palladium, Rhodium, Ruthenium complexes snnu.edu.cn |
| Reductive Deuteration | Reduction of functional groups using deuterated reagents. scielo.org.mx | NaBD₄, LiAlD₄, D₂ gas with a catalyst researchgate.net |
| Photochemical Deuteration | Use of light to promote deuterium incorporation, often under mild conditions. rsc.org | Visible-light photocatalysts rsc.org |
When a molecule contains a chiral center, as is the case with Modafinil's sulfoxide (B87167) group, stereoselective deuteration becomes crucial to maintain the desired enantiomeric purity. acs.org This can be achieved using chiral catalysts or auxiliaries that direct the deuterium incorporation to a specific face of the molecule. nih.gov For instance, chiral metal complexes can facilitate enantioselective deuteration. researchgate.net Another approach involves the use of enzymes, which can offer high stereospecificity in deuterium labeling. researchgate.net The retention of stereochemistry at a chiral center during deuteration is a significant challenge, as some catalytic processes can lead to racemization. nih.gov
Hydrogen-Deuterium Exchange (HDX) Protocols
Chemical Synthesis Pathways for Modafinil (B37608) Acid Precursors
The synthesis of Modafinil Acid, the non-deuterated precursor to Modafinil-d5 Acid, typically begins with the S-alkylation of benzhydrol with a mercaptoacetic acid derivative. nih.gov A key intermediate in many synthetic routes is 2-[(diphenylmethyl)thio]acetic acid. google.com This intermediate is then oxidized to form the sulfoxide, which is the core structure of Modafinil Acid. nih.govsci-hub.se The choice of oxidizing agent and reaction conditions is critical to control the oxidation state and avoid the formation of the sulfone byproduct. nih.gov
A common pathway involves:
Reaction of diphenylchloromethane with ethyl mercaptoacetate (B1236969) in the presence of a base to form the thioether ester. google.com
Hydrolysis of the ester to yield 2-[(diphenylmethyl)thio]acetic acid. nih.gov
Oxidation of the thioether to the sulfoxide using an oxidizing agent like hydrogen peroxide in acetic acid. nih.gov
Isotopic Labeling Procedures for this compound
The "d5" in this compound signifies the presence of five deuterium atoms, typically on one of the phenyl rings. The synthesis of this compound would logically start with a deuterated precursor, namely benzene-d6 (B120219).
A plausible synthetic route would involve:
Friedel-Crafts acylation of benzene-d6 with a suitable acyl halide to introduce the benzoyl group.
Subsequent reactions to build the rest of the Modafinil Acid structure, mirroring the synthesis of the non-deuterated compound but using the deuterated phenyl precursor.
Alternatively, late-stage deuteration of a Modafinil precursor could be attempted, although achieving selective deuteration of the aromatic ring without affecting other parts of the molecule would be challenging. nih.gov Therefore, starting with a deuterated raw material is the more common and controlled approach.
Characterization of Deuterium Enrichment and Positional Specificity
Once the synthesis is complete, it is essential to confirm the level of deuterium incorporation and its exact location within the molecule. researchgate.net This is crucial for its use as an internal standard.
High-Resolution Mass Spectrometry (HR-MS) is a primary technique used to determine the isotopic enrichment. rsc.orgnih.gov By analyzing the mass-to-charge ratio of the molecular ion, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be determined, providing the percentage of deuterium incorporation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is invaluable for determining the positional specificity of the deuterium atoms. rsc.org
¹H NMR can show the absence of signals at the positions where hydrogen has been replaced by deuterium.
²H NMR directly detects the deuterium nuclei, confirming their presence and chemical environment.
¹³C NMR can also be used, as the carbon atoms bonded to deuterium will show characteristic changes in their signals due to isotopic shifts and coupling. researchgate.net
These analytical techniques, when used in combination, provide a comprehensive characterization of the final this compound product, ensuring its suitability for quantitative applications. rsc.org
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HR-MS) | Determines the overall deuterium enrichment by analyzing the isotopic distribution of the molecule. rsc.orgnih.gov |
| ¹H NMR Spectroscopy | Confirms the absence of protons at the deuterated sites. rsc.org |
| ²H NMR Spectroscopy | Directly detects the presence and location of deuterium atoms. researchgate.net |
| ¹³C NMR Spectroscopy | Shows isotopic shifts and changes in coupling for carbons attached to deuterium, confirming their position. researchgate.net |
Advanced Bioanalytical and Analytical Chemistry Techniques for Modafinil D5 Acid
Mass Spectrometry (MS) Applications and Method Development
Mass spectrometry is a cornerstone technique for the analysis of Modafinil-d5 Acid, often used in conjunction with chromatographic separation methods. veeprho.com Its high sensitivity and selectivity make it ideal for detecting and quantifying the low concentrations of this internal standard typically used in research applications.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prominently utilized technique for the analysis of this compound. researchgate.netijpsr.com This method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry.
The successful separation of this compound from its non-deuterated counterpart and other matrix components is crucial for accurate quantification. Several key parameters are optimized to achieve this:
Column Selection: Reversed-phase columns, particularly C18 and C8 columns, are frequently employed for the separation of Modafinil (B37608) and its analogs. researchgate.netmdpi.comsemanticscholar.org These columns provide effective retention and separation based on the hydrophobic properties of the analytes.
Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous component, often with additives to improve peak shape and ionization efficiency. researchgate.netijpsr.comresearchgate.net Common mobile phase compositions include methanol:2mM ammonium (B1175870) acetate:glacial acetic acid and acetonitrile, methanol, and 0.1% formic acid mixtures. researchgate.netijpsr.com
Flow Rate and Gradient Elution: The flow rate and gradient elution program are optimized to ensure adequate separation within a reasonable analysis time. researchgate.netijpsr.comchromicent.de Adjusting the gradient time and the composition of the mobile phase can significantly impact the resolution of the analytes. chromicent.delibretexts.org
Interactive Table 1: Chromatographic Separation Parameters for this compound Analysis
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | Ascentis® C18 (150mm×4.6mm, 5μm) researchgate.net | Phenomenex- C18 (50mm × 4mm) 5µ ijpsr.com |
| Mobile Phase | Methanol: 2mM ammonium acetate: glacial acetic acid (35:65:0.1% v/v/v) researchgate.net | Acetonitrile, methanol and 0.1% formic acid (25:60:15 v/v) ijpsr.com |
| Flow Rate | 1.0 mL/min researchgate.net | 0.7 ml/min ijpsr.com |
| Detection | Tandem mass spectrometry researchgate.net | Tandem mass spectrometry ijpsr.com |
Ionization Strategies: Electrospray ionization (ESI) is the most common ionization technique used for the analysis of this compound. researchgate.netijpsr.com It is a soft ionization method that typically produces protonated molecular ions, which are then subjected to mass analysis. ESI can be operated in both positive and negative ion modes, though positive ion mode is frequently reported for Modafinil and its analogs. researchgate.net
Detection Modes: Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode used in tandem mass spectrometry for quantification. ijpsr.comnih.gov In MRM, a specific precursor ion of the analyte (in this case, the protonated this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process significantly reduces background noise and enhances the specificity of the analysis. For Modafinil-d5, a common MRM transition is m/z 279.1 → 234.0. ijpsr.com
The development of a robust quantitative assay is essential for the use of this compound as an internal standard in research. Key validation parameters include:
Linearity: The assay should demonstrate a linear response over a specific concentration range. For instance, a method for Modafinil, using Modafinil-d5 as an internal standard, showed linearity over a range of 30.8 to 8022.1 ng/mL. researchgate.net Another study reported a linear range of 2.0-600.0 ng/ml. ijpsr.com
Precision and Accuracy: The precision of the method is assessed by determining the relative standard deviation (RSD) of replicate measurements, while accuracy is evaluated by comparing the measured concentration to the nominal concentration. Reported methods show intra- and inter-day precision within 1.54-7.18% and accuracy within 97.62-102.80%. ijpsr.com
Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. A reported LC-MS/MS method for Modafinil, utilizing Modafinil-d5, had an LLOQ of 30.8 ng/mL. researchgate.net
Interactive Table 2: Quantitative LC-MS/MS Assay Parameters
| Parameter | Reported Value 1 | Reported Value 2 |
| Linear Range | 30.8 to 8022.1 ng/mL researchgate.net | 2.0-600.0 ng/ml ijpsr.com |
| Intra-day Precision (%RSD) | < 3.1% researchgate.net | 1.54-7.18% ijpsr.com |
| Inter-day Precision (%RSD) | < 3.1% researchgate.net | 1.82-6.25% ijpsr.com |
| Accuracy | ±3.3% of nominal values researchgate.net | 97.62-102.76 % ijpsr.com |
| LLOQ | 30.8 ng/mL researchgate.net | Not Specified |
Mass Spectrometric Detection Modes and Ionization Strategies (e.g., ESI, MRM)
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While less common than LC-MS/MS for Modafinil and its metabolites due to their thermolability, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for their analysis. researchgate.netnih.gov However, a study has shown that under electron impact ionization in GC-MS, Adrafinil (B1664384), Modafinil, and Modafinilic acid can be detected as a single artifact without differentiation. nih.gov This suggests that while GC-MS can be used for screening purposes, it may not be suitable for the individual quantification of these compounds without derivatization. nih.gov The thermolability of these molecules makes the use of gas chromatography challenging. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be invaluable for the structural elucidation and confirmation of compounds like this compound. While specific studies focusing solely on the HRMS analysis of this compound are not widely available, the technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions. A study using direct analysis in real time coupled to high-resolution mass spectrometry (DART-HRMS) was developed to detect modafinil. researchgate.net This capability would be crucial in confirming the identity and isotopic purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous structural elucidation of organic molecules, including isotopically labeled compounds like this compound. Both 1H and 13C NMR are instrumental in confirming the molecular structure.
In the analysis of this compound, 1H NMR would be expected to show the absence of signals corresponding to the phenyl protons that have been replaced by deuterium (B1214612). The remaining proton signals, such as those from the non-deuterated phenyl group and the methylene (B1212753) and methine protons, would provide key information about their chemical environment. Similarly, 13C NMR spectroscopy is used to identify all carbon atoms in the molecule, with the deuterated phenyl ring showing characteristic changes in its carbon signals due to the deuterium substitution. These techniques are crucial for verifying the successful synthesis and isotopic labeling of this compound.
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation and quantification of this compound from various matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC methods are widely used for the analysis of modafinil and its metabolites, including the deuterated acid form, due to their high resolution and sensitivity. mdpi.com These techniques typically utilize a reversed-phase column, such as a C18 column, for separation. researchgate.netresearchgate.net
A variety of mobile phases have been reported for the analysis of modafinil and related compounds. For instance, a mixture of methanol, water, and acetic acid has been successfully used. researchgate.net Another common mobile phase consists of a buffer, like ammonium acetate, mixed with an organic modifier such as methanol or acetonitrile. researchgate.netresearchgate.net The detection of the analyte is often achieved using UV spectrophotometry at a specific wavelength, for example, 225 nm or 260 nm. nih.govrjptonline.org
UPLC, an advancement over traditional HPLC, offers faster analysis times and improved resolution by using columns with smaller particle sizes. A validated UHPLC-QqQ-MS/MS method has been developed for the quantification of modafinil in various samples, demonstrating excellent performance. mdpi.com
Table 1: Example HPLC/UPLC Methods for Modafinil and Related Compounds
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Technique | HPLC | HPLC | UHPLC-QqQ-MS/MS |
| Column | C18 Reverse Phase researchgate.net | Ascentis® C18 researchgate.net | Not Specified |
| Mobile Phase | Methanol:Water:Acetic Acid (500:500:1, v/v) researchgate.net | Methanol: 2mM Ammonium Acetate: Glacial Acetic Acid (35:65:0.1% v/v/v) researchgate.net | Not Specified |
| Flow Rate | 1.0 mL/min researchgate.netresearchgate.net | 1.0 mL/min researchgate.netresearchgate.net | Not Specified |
| Detection | UV at 233 nm researchgate.net | Tandem Mass Spectrometry (ESI+) researchgate.net | Tandem Mass Spectrometry (QqQ) mdpi.com |
Chiral Chromatography for Enantiomeric Separation of Modafinil Acid-d5
Modafinil and its acid metabolite are chiral compounds, existing as two enantiomers (R- and S-forms). acs.org The separation of these enantiomers is crucial as they may exhibit different pharmacological properties. Chiral chromatography is the primary technique used for this purpose.
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are commonly employed for the enantiomeric resolution of modafinil and its analogs. google.comgoogle.com For instance, a Chiralcel OD-H column, which is a cellulose-based CSP, has shown good separation capabilities. researchgate.net Another approach involves the use of cyclodextrin-based columns, like a ChiraDex beta-cyclodextrin (B164692) column, which has been successfully used for the stereospecific analysis of modafinil enantiomers in plasma. nih.gov
The mobile phase composition is critical for achieving optimal separation. Mixtures of alkanes like n-hexane and alcohols such as ethanol (B145695) or isopropanol (B130326) are frequently used. researchgate.net The choice of solvent and its proportion can significantly impact the resolution of the enantiomers. google.com
Table 2: Chiral Chromatography Methods for Modafinil Enantiomers
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Stationary Phase | Chiralcel OD-H (cellulose-based) researchgate.net | ChiraDex beta-cyclodextrin nih.gov |
| Mobile Phase | n-hexane-ethanol (62:38 v/v) researchgate.net | 0.020 M, pH 3.0 phosphate (B84403) buffer-acetonitrile (84:14, v/v) nih.gov |
| Detection | UV at 225 nm researchgate.net | UV at 225 nm nih.gov |
Sample Preparation Methodologies for Complex Research Matrices
The analysis of this compound in complex biological matrices such as plasma or urine requires an effective sample preparation step to remove interferences and concentrate the analyte. nih.govmdpi.com The most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com
LLE involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. mdpi.com For modafinil and its metabolites, various solvent systems have been utilized, including mixtures of hexane, dichloromethane, and triethylamine. nih.gov Another reported solvent is ethyl acetate, sometimes with the addition of acetic acid. researchgate.net
SPE is a more modern and often more efficient technique that uses a solid sorbent to retain the analyte, while interferences are washed away. mdpi.com C18 cartridges are a common choice for the extraction of modafinil and its related compounds from plasma. researchgate.net The analyte is then eluted from the sorbent with a suitable solvent before analysis.
Method Validation Protocols for Research Assays
To ensure the reliability and accuracy of analytical methods for this compound, rigorous validation is essential. nih.gov This process involves assessing several key parameters according to established guidelines. semanticscholar.org
Linearity, Accuracy, and Precision Assessment
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. rjptonline.org This is typically evaluated by analyzing a series of calibration standards at different concentrations and determining the correlation coefficient (R²) of the resulting calibration curve, which should be close to 1. mdpi.comrjptonline.org For example, a validated method for modafinil showed linearity over a range of 30.8 to 8022.1 ng/mL with a correlation coefficient greater than 0.999. researchgate.net
Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations (low, medium, and high) and calculating the percentage of recovery. semanticscholar.org The acceptance criteria for accuracy are typically within ±15% of the nominal value (or ±20% for the lower limit of quantification). researchgate.net
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). semanticscholar.org Both intra-day (repeatability) and inter-day (intermediate precision) precision are evaluated. mdpi.com For a validated modafinil assay, the intra- and inter-day precision were found to be within 3.1%. researchgate.net
Table 3: Example Validation Parameters for Modafinil Assays
| Parameter | Reported Value/Range |
|---|---|
| Linearity Range | 30.8 to 8022.1 ng/mL researchgate.net |
| Correlation Coefficient (R²) | > 0.999 researchgate.net |
| Accuracy | Within ±3.3% of nominal values researchgate.net |
| Intra-day Precision (%RSD) | < 3.1% researchgate.net |
| Inter-day Precision (%RSD) | < 3.1% researchgate.net |
| Limit of Quantification (LOQ) | 30.8 ng/mL researchgate.net |
| Limit of Detection (LOD) | 1 ng/mL researchgate.net |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
In the bioanalytical testing of modafinil's primary metabolite, modafinilic acid, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters for method validation. The LOD represents the lowest concentration of an analyte that the analytical instrument can reliably distinguish from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are fundamental to ensuring the reliability of data, especially when trace amounts of the substance are being analyzed.
This compound serves as an ideal internal standard (IS) in these analyses. Because deuterated standards like this compound have nearly identical chemical and physical properties to their non-deuterated counterparts (modafinilic acid), they co-elute and experience similar effects during extraction and ionization. clearsynth.comscispace.com This allows for the precise and accurate quantification of modafinilic acid down to its LOQ.
While the LOD and LOQ are properties of the analytical method for the target analyte (modafinilic acid), their determination is supported by the use of a stable isotopically labeled internal standard. For instance, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the LOQ is typically established as the lowest point on the calibration curve that meets specific acceptance criteria for accuracy and precision, often within ±20% of the nominal concentration and a precision (coefficient of variation, CV) of ≤20%. pmda.go.jpwho.int
Research on related compounds provides context for the sensitivity of such methods. For example, an LC-MS/MS method for modafinil, using modafinil-d5 as the internal standard, achieved an LOD of 1 ng/mL and an LLOQ of 30.8 ng/mL in human plasma. researchgate.net Another study focusing on modafinil and adrafinil in urine reported an LOD of 100 ng/mL on an LC-MS/MS system. nih.gov A high-performance liquid-chromatographic (HPLC) procedure for modafinil in plasma and urine established an LOQ of 0.1 µg/mL. researchgate.net
The table below illustrates typical LOD and LOQ values found in analytical methods for modafinil and related compounds, which are indicative of the sensitivity achievable in methods where this compound would be used as an internal standard for modafinilic acid.
| Analyte | Matrix | Method | LOD | LOQ |
| Modafinil | Human Plasma | LC-MS/MS | 1 ng/mL researchgate.net | 30.8 ng/mL researchgate.net |
| Modafinil | Urine | LC-MS/MS | 100 ng/mL nih.gov | Not Specified |
| Adrafinil | Urine | LC-MS/MS | 100 ng/mL nih.gov | Not Specified |
| Modafinil | Plasma & Urine | HPLC | Not Specified | 0.1 µg/mL researchgate.net |
This table presents data for modafinil and adrafinil analysis, where deuterated internal standards are commonly used. The values demonstrate the typical sensitivity of methods used for this class of compounds.
Evaluation of Matrix Effects and Selectivity
The evaluation of matrix effects and selectivity is a cornerstone of bioanalytical method validation, particularly for LC-MS/MS techniques. Selectivity is the ability of the method to differentiate and quantify the analyte of interest (modafinilic acid) without interference from other components in the sample matrix, such as endogenous substances. pmda.go.jpwho.int The matrix effect refers to the alteration of ionization efficiency (suppression or enhancement) of the analyte due to co-eluting compounds from the sample matrix. nih.govbataviabiosciences.comeijppr.com
This compound, as a deuterated internal standard, is the preferred tool for compensating for these phenomena. clearsynth.com Since the internal standard co-elutes with the target analyte and is affected by matrix components in a nearly identical manner, it provides a stable reference for quantification, thereby improving the accuracy and reproducibility of the results. lcms.cz
The standard procedure for evaluating selectivity involves analyzing blank matrix samples from multiple sources (typically at least six) to ensure that no endogenous components produce a signal at the retention time of the analyte or the internal standard. pmda.go.jpwho.intnih.gov Regulatory guidelines often state that any interfering peak should be less than 20% of the response of the analyte at the LLOQ and less than 5% of the response of the internal standard. who.int
A study analyzing modafinil, adrafinil, and modafinilic acid in urine specifically examined the method's specificity and matrix effect. By processing and analyzing drug-free urine samples, the researchers confirmed that no significant interference peaks were observed at the retention times of the analytes, demonstrating high selectivity. nih.gov The method was also shown to be free from interference by other common drugs of abuse, further validating its specificity. nih.gov
The matrix effect is quantitatively assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. The use of a stable isotopically labeled internal standard like this compound is the most effective strategy to correct for any observed matrix effects. clearsynth.comnih.gov
The table below summarizes the key aspects of evaluating matrix effects and selectivity in the context of analyzing modafinilic acid with this compound as an internal standard.
| Validation Parameter | Purpose | Typical Procedure | Acceptance Criteria | Role of this compound |
| Selectivity | To ensure the method measures only the intended analyte without interference. pmda.go.jp | Analysis of blank matrix from at least 6 different sources. who.intnih.gov | Interference peaks <20% of analyte LLOQ response and <5% of IS response. who.int | Confirms that no interferences co-elute with the internal standard. |
| Matrix Effect | To assess the influence of matrix components on the analyte's ionization. nih.goveijppr.com | Comparing analyte response in post-extraction spiked matrix to response in a clean solvent. bataviabiosciences.comchromatographyonline.com | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be within 15%. nih.gov | Compensates for signal suppression or enhancement, ensuring accurate quantification. clearsynth.comlcms.cz |
Applications As a Research Tool in Pharmacological and Toxicological Sciences
Role as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, particularly in methods involving liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results. nih.govnih.gov Modafinil-d5 acid, along with its parent compound analog Modafinil-d5, is frequently employed for this purpose in the analysis of modafinil (B37608) and its metabolites. ijpsr.comresearchgate.net
Biological matrices such as plasma and urine are complex mixtures that can significantly interfere with the ionization of an analyte in a mass spectrometer, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. The use of a deuterated internal standard like this compound helps to compensate for these matrix effects. nih.gov Because the deuterated standard is chemically identical to the analyte, it experiences similar ionization suppression or enhancement, allowing for a more accurate calculation of the analyte's concentration. nih.gov Studies have demonstrated that methods utilizing Modafinil-d5 as an internal standard have successfully avoided significant matrix effects. researchgate.netresearchgate.net
The inclusion of this compound or a similar deuterated standard is crucial for enhancing the precision and accuracy of analytical methods. nih.govresearchgate.net By accounting for variability introduced during sample preparation and analysis, these internal standards ensure that the quantitative data is robust and reproducible. For instance, a validated LC-MS/MS method for modafinil in human plasma using Modafinil-d5 as an internal standard reported intra- and inter-day precision within 3.1% and accuracy within ±3.3% of the nominal values. researchgate.netresearchgate.net Another study developing a method for modafinil estimation in human plasma using Modafinil-d5 as an internal standard showed intra-batch and inter-batch precision within 1.54-7.18% and 1.82-6.25%, respectively, with accuracies also falling within acceptable ranges. ijpsr.com
Below is a table summarizing the validation parameters from a study that utilized a deuterated internal standard for modafinil analysis:
| Parameter | Result |
| Linearity Range | 30.8 to 8022.1 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 30.8 ng/mL |
| Limit of Detection (LOD) | 1 ng/mL |
| Intra-day Precision | < 3.1% |
| Inter-day Precision | < 3.1% |
| Accuracy | ±3.3% |
| Data from a study on the estimation of modafinil in human plasma. researchgate.net |
While stable isotope-labeled internal standards are the gold standard, variability in their response can still occur. nih.gov Investigating the root cause of such variability is essential. Factors such as issues with sample processing, instrument performance, or the presence of interfering substances in the biological matrix can contribute to this variability. nih.gov Careful method development and validation, including the evaluation of potential matrix effects with compounds like this compound, are critical steps to minimize and understand any observed variability in the internal standard's response. nih.gov
Enhancing Analytical Precision and Accuracy in Research Studies
Development of Reference Materials for Analytical Quality Control
In the field of analytical chemistry, particularly within pharmaceutical development and quality control, reference materials are essential for ensuring the accuracy, precision, and validity of analytical methods. synzeal.com this compound is synthesized as a high-purity, fully characterized compound specifically for this purpose. axios-research.com It serves as an ideal internal standard for the quantification of modafinil acid in various biological matrices.
When using methods like LC-MS/MS, a known quantity of this compound is added to a sample at the beginning of the analytical process. wjpsonline.com Because it is chemically homologous to the target analyte (modafinil acid), it experiences similar effects during extraction, chromatography, and ionization. shoko-sc.co.jpweblivelink.com However, due to its higher molecular weight, the mass spectrometer can detect it separately from the non-labeled modafinil acid. axios-research.com By comparing the instrument's response for the analyte to that of the known concentration of the internal standard, analysts can correct for procedural variations or signal suppression from the sample matrix. This practice is fundamental for method validation and for generating reliable and reproducible quantitative data in both research and regulated laboratory environments. weblivelink.comaxios-research.com
Table 1: Properties of this compound as a Reference Material This is an interactive table. Click on the headers to sort.
| Property | Value | Source |
|---|---|---|
| Chemical Name | 2-(benzhydrylsulfinyl)aceticacid-D5 | weblivelink.com |
| Molecular Formula | C₁₅H₉D₅O₃S | axios-research.com |
| Molecular Weight | 279.37 | axios-research.com |
| Typical Application | Internal standard for analytical method development and validation | axios-research.com |
| Common Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | wjpsonline.com |
Forensic and Toxicological Research Applications (Analytical Focus)
Development of Reference Standards for Modafinil Metabolite Detection
In forensic and clinical toxicology, the accurate detection and quantification of drugs and their metabolites in biological samples are critical for determining compliance, misuse, or poisoning. mdpi.com Modafinil acid is the major metabolite of modafinil and its quantification in plasma, serum, or urine is used to monitor the drug's presence. mdpi.comnih.gov
This compound and the related Modafinil-d5 are indispensable reference standards in these analyses. researchgate.net Forensic laboratories have developed and validated robust methods, typically using LC-MS/MS or gas chromatography-mass spectrometry (GC-MS), for the routine screening and confirmation of modafinil. mdpi.comnih.gov The use of a deuterated internal standard like Modafinil-d5 is standard practice in these validated methods. It ensures the accuracy of quantification, which is essential when results have legal or clinical implications. nih.govresearchgate.net For example, a validated UHPLC-QqQ-MS/MS method for quantifying modafinil in blood and other post-mortem tissues relies on such standards to provide reliable data for toxicological investigations. mdpi.comresearchgate.net
Table 2: Research Findings on Modafinil Metabolite Detection using Deuterated Standards This is an interactive table. Click on the headers to sort.
| Research Focus | Analytical Method | Matrix | Role of Deuterated Standard | Source |
|---|---|---|---|---|
| Estimation of Modafinil | LC-MS/MS | Human Plasma | Internal Standard (Modafinil-D5) for quantification | wjpsonline.com |
| Detection of Modafinil and Metabolite | LC/MS | Equine Urine | Used to develop a detection method for modafinil and modafinil acid | nih.gov |
| Quantification in Post-Mortem Cases | UHPLC-QqQ-MS/MS | Blood, Urine, Tissues | Ensures accuracy and precision in forensic sample analysis | mdpi.com |
| Screening and Confirmation | LC-MS/MS | Human Urine | Confirmatory analysis in sports anti-doping and forensic testing | nih.gov |
Applications in Wastewater-Based Epidemiology for Compound Monitoring
Wastewater-based epidemiology (WBE) is a novel approach used to estimate the collective consumption of licit and illicit substances within a community. oas.org This is achieved by measuring the concentrations of drug metabolites excreted in urine and feces that collect in the influent of wastewater treatment plants. nih.gov The data provides near real-time insights into public health and drug use trends at a population level. researchgate.net
The success of WBE hinges on highly sensitive and accurate analytical methods to measure what are often very low concentrations of biomarkers in a complex matrix. researchgate.netgtfch.org LC-MS/MS is the technique of choice, and the use of stable isotope-labeled internal standards is crucial for accurate quantification. nih.gov In the context of monitoring modafinil use, this compound would be the appropriate internal standard for the quantification of its primary metabolite, modafinilic acid, in wastewater samples. While some studies have noted challenges with the detectability of modafinil and modafinilic acid in wastewater, the methodology provides a framework for its potential monitoring. gtfch.org The application of this compound would be essential to compensate for matrix effects and potential degradation during sample workup, thereby enabling a more accurate estimation of modafinil consumption across a population.
Stability and Storage Considerations for Research Grade Materials
Assessment of Chemical and Isotopic Stability under Various Research Conditions
The stability of a reference standard ensures its concentration and structure remain unchanged over time, providing consistent and reliable measurements. For Modafinil-d5 Acid, this encompasses both its chemical structure and the position of its deuterium (B1214612) labels.
Chemical Stability: this compound, as a carboxylic acid derivative, is generally stable under standard laboratory conditions. However, its stability can be compromised by several factors. General guidance for related chemical structures, such as this compound Sulfone, suggests that the compound is stable under recommended storage conditions but should be protected from extremes of temperature, direct sunlight, heat, and sparks. tlcstandards.com Carboxylic acids, in general, can be reactive, and their stability should be considered in the context of the specific experimental matrix, including solvent and pH. While specific degradation kinetics for this compound are not extensively published, general principles for organic compounds suggest that exposure to strong oxidizing agents, extreme pH, and high temperatures should be avoided to prevent degradation. tlcstandards.com
Isotopic Stability: The utility of this compound as an internal standard is contingent upon the stability of its deuterium-hydrogen bond; any H/D exchange would compromise its mass and, therefore, its function in mass spectrometry-based quantification. veeprho.com Deuterium labels on an aromatic ring, as in this compound, are generally stable and not prone to exchange under typical analytical conditions, such as those used in liquid chromatography-mass spectrometry (LC-MS). The strength of the carbon-deuterium (C-D) bond is greater than the carbon-hydrogen (C-H) bond, contributing to its stability. However, exposure to certain conditions, such as strong acids or bases or catalysis by particular metals, could potentially facilitate exchange, although this is not a common issue under standard research protocols.
The following table summarizes key factors that can influence the stability of research-grade this compound.
| Parameter | Condition to Avoid | Rationale |
| Temperature | Extreme heat, freeze-thaw cycles | Can accelerate chemical degradation and potentially affect long-term stability. tlcstandards.comnih.gov |
| Light | Prolonged exposure to direct sunlight/UV light | Light can provide the energy to initiate degradation pathways in photosensitive molecules. tlcstandards.comlumiprobe.com |
| Atmosphere | Reactive gases, high humidity | Exposure to oxygen can lead to oxidation; humidity can promote hydrolysis or other reactions. tlcstandards.comnih.gov |
| pH | Highly acidic or basic conditions | Can catalyze hydrolysis or other degradation reactions of the carboxylic acid functional group. |
| Reactivity | Strong oxidizing agents | May lead to the oxidation of the sulfide (B99878) group to a sulfoxide (B87167) or sulfone. tlcstandards.com |
Optimal Storage Protocols for Long-Term Archiving of Research Samples and Standards
Proper storage is critical for preserving the chemical and isotopic purity of this compound for long-term use. The primary goal is to minimize degradation by controlling environmental conditions.
For long-term archiving, research-grade materials should be stored in tightly sealed containers in a dry, dark, and cold environment. tlcstandards.comlumiprobe.com Supplier recommendations for similar compounds often specify refrigeration. tlcstandards.com Research on the stability of other isotopically labeled carboxylic acids has demonstrated that lower temperatures significantly enhance stability. A study on oxidized fatty acid standards found that storage at -80°C and -20°C resulted in no significant degradation after one month, whereas degradation became more apparent at temperatures above freezing. nih.gov Another study on a 14C-labeled carboxylate complex found it to be stable for over six months when stored at -32°C, both as a solid and in solution. nih.gov
Based on available research, the optimal protocol for the long-term archiving of this compound involves storage at -20°C or below. nih.govlumiprobe.com The material should be stored in a desiccated environment to minimize moisture and protected from light. lumiprobe.com For solutions, it is advisable to use a non-reactive solvent and to purge the headspace of the vial with an inert gas like nitrogen or argon before sealing to prevent oxidation. nih.gov
The table below, based on findings from a stability study of various labeled volatile compounds including carboxylic acids, illustrates the impact of storage temperature on sample stability over time. nih.gov
| Storage Temperature | Stability after 4 Weeks | Recommendation for this compound Archiving |
| +60°C | Significant degradation observed | Not Recommended |
| +20°C (Room Temp) | Significant degradation observed | Not Recommended for long-term |
| +2°C to +13°C | Minimal to moderate degradation | Acceptable for short-term use only |
| -20°C | No significant differences observed | Recommended for Long-Term Storage nih.govlumiprobe.com |
| -80°C | No significant differences observed | Optimal for Long-Term Archiving nih.gov |
Emerging Research Directions and Future Perspectives
Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The quantification of modafinil (B37608) and its metabolites is critical in both clinical and forensic toxicology. Modafinil-d5 Acid serves as an ideal internal standard for these analyses, primarily when coupled with highly sensitive mass spectrometry techniques.
The development of Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS or UHPLC-MS/MS) methods represents a significant leap forward. akjournals.comakjournals.com These techniques offer superior separation efficiency, selectivity, and sensitivity compared to older methods like HPLC with UV detection or gas chromatography-mass spectrometry (GC-MS). akjournals.commdpi.com The use of a deuterated internal standard like this compound is crucial in these assays. researchgate.netijpsr.com Because it has nearly identical chemical properties and chromatographic retention time to the non-labeled analyte (Modafinil Acid), but a different mass-to-charge ratio (m/z), it can accurately correct for variations in sample extraction, handling, and instrument response, thereby minimizing matrix effects and improving precision and accuracy. akjournals.comoup.com
Research has focused on pushing the limits of detection to quantify trace amounts of modafinil and its metabolites in various biological matrices, including plasma, urine, and post-mortem tissues. mdpi.comresearchgate.net Validated UPLC-MS/MS methods can achieve a lower limit of quantification (LLOQ) as low as 1.0 ng/mL in blood or plasma, a significant improvement enabling more detailed pharmacokinetic studies and detection in cases of misuse. akjournals.commdpi.comnih.gov The precision of these methods is exceptionally high, with intra- and inter-day variations often below 5%, ensuring reliable and reproducible results. akjournals.commdpi.com
Table 1: Performance of Modern Analytical Methods for Modafinil Using Deuterated Standards
| Analytical Technique | Matrix | LLOQ (ng/mL) | Linear Range (ng/mL) | Internal Standard Used |
|---|---|---|---|---|
| UPLC-MS/MS | Rat Plasma | 1 | 1 - 2000 | Midazolam |
| LC-MS/MS | Human Plasma | 2.0 | 2.0 - 600.0 | Modafinil-d5 |
| LC-MS/MS | Human Plasma | 10 | 10 - 10,000 | Deuterated Armodafinil (B1684309) |
| LC-MS/MS | Human Plasma | 30.8 | 30.8 - 8022.1 | Modafinil-d5 |
| UHPLC-QqQ-MS/MS | Human Blood | 1.0 | 1.0 - 100.0 | Not specified |
This table is interactive. Data sourced from multiple studies. akjournals.commdpi.comresearchgate.netijpsr.comnih.gov
Future directions in this area involve the continuous refinement of these methods to further reduce sample volume requirements—some modern methods require as little as 50 μL of plasma—and to broaden the scope of analytes detected in a single run, including novel, unscheduled analogs of modafinil. nih.govnih.gov
Integration into Advanced Analytical Platforms (e.g., high-throughput screening, microfluidics for bioanalysis)
The need for rapid analysis of large numbers of samples, particularly in forensic science, clinical trials, and drug screening, has driven the integration of robust analytical methods with advanced platforms. This compound is well-suited for these applications, where its role as an internal standard ensures consistency across extensive sample batches. zu.edu.pk
High-throughput screening (HTS) benefits from the speed and reliability of UPLC-MS/MS methods. zu.edu.pk Automation in sample preparation, such as supported liquid-liquid extraction or the use of innovative filter vials that combine filtration with sample collection, streamlines the workflow, making it possible to process a large number of samples efficiently. htslabs.com These automated systems, when paired with rapid UPLC-MS/MS analysis, significantly reduce the time per sample, which is critical for large-scale studies or screening programs. oup.comhtslabs.com
Microfluidics and related lab-on-a-chip technologies are emerging frontiers for bioanalysis. While specific applications involving this compound are still in early stages, the potential is substantial. Microfluidic devices can perform sample preparation, separation, and even ionization for mass spectrometry on a miniaturized scale. This reduces sample and reagent consumption, shortens analysis times, and offers the potential for portable, point-of-care testing devices. The principles of using a deuterated internal standard like this compound would directly apply to these platforms to ensure quantitative accuracy.
Another area of advancement is the development of fully automated systems for analyzing dried blood spots (DBS). researchgate.net DBS offers a minimally invasive method for sample collection. Automated platforms can handle the entire process from DBS card punching to online extraction and LC-MS/MS analysis, with deuterated standards like Modafinil-d5 being essential for accurate quantification from the small, fixed volume of blood. researchgate.net
Advancements in Isotopic Tracer Methodologies for Complex Biological Systems
Beyond its use as an internal standard for external calibration, this compound and other deuterated compounds serve as powerful tools in metabolic research. nih.govresearchgate.net Stable isotope tracers are invaluable for elucidating the metabolic fate of drugs in complex biological systems. nih.gov By administering a deuterated version of a drug, researchers can distinguish the drug and its metabolites from endogenous compounds, allowing for precise tracking of absorption, distribution, metabolism, and excretion (ADME) pathways. nih.govgabarx.com
Recent improvements in this field involve the use of sophisticated models to analyze data from tracer studies, providing a dynamic picture of metabolic fluxes. nih.gov For example, stable isotope tracers can be used to determine the contribution of different precursors to metabolic products or to quantify post-meal metabolic changes. nih.gov While specific tracer studies using this compound are not widely published, the methodology is directly applicable. Administering a deuterated form of modafinil would allow researchers to unambiguously track its conversion to metabolites like modafinil acid and modafinil sulfone, providing clear insights into the rates and pathways of its metabolism without interference from other substances. medchemexpress.com
This approach is crucial for understanding how factors like genetics, disease states, or co-administered drugs affect the pharmacokinetics of modafinil. nih.gov
Development of Novel Deuterated Analogs for Mechanistic Research
The synthesis of novel deuterated analogs of modafinil and related compounds is a key strategy for conducting mechanistic research into its pharmacology and metabolism. encyclopedia.pub This approach leverages the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a heavier deuterium (B1214612) atom can slow down the rate of a chemical reaction if the breaking of that C-H bond is the rate-limiting step. gabarx.comrsc.org
The C-D bond is significantly stronger than the C-H bond, making it harder to break. gabarx.comrsc.org By strategically placing deuterium atoms at specific, metabolically labile positions on a drug molecule, researchers can slow down its metabolism by enzymes like the cytochrome P450 (CYP) family. juniperpublishers.com This has two major applications:
Elucidating Metabolic Pathways: By observing how deuteration at different positions affects the formation of various metabolites, scientists can determine the primary sites of metabolic attack and identify the enzymes responsible. juniperpublishers.comnih.gov
Developing "Heavy Drugs": This strategy is used to create new chemical entities with improved pharmacokinetic profiles. wikipedia.orgnih.gov By slowing metabolism, deuteration can increase a drug's half-life and bioavailability, potentially leading to more consistent plasma concentrations. nih.govnih.gov Deutetrabenazine is a notable example of an FDA-approved deuterated drug that benefits from this effect. nih.govwikipedia.org
While research into a deuterated version of modafinil as a therapeutic drug is not as advanced, the synthesis of various deuterated analogs is an active area of investigation for research purposes. encyclopedia.pub For instance, researchers have developed methods for the hydrogen-deuterium exchange on armodafinil (the R-enantiomer of modafinil) to create deuterated standards for quantitative analysis. nih.gov Furthermore, ongoing research into novel modafinil analogs with higher potency and selectivity for the dopamine (B1211576) transporter (DAT) could be combined with deuteration strategies to fine-tune their metabolic stability and pharmacological profiles. mdpi.comresearchgate.netacs.org
Q & A
Q. Basic Research Focus
- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (SPE) to reduce phospholipid interference .
- Detection Limits : Optimize LC-MS/MS transitions (e.g., m/z 276→153 for this compound) to achieve limits of quantification (LOQ) ≤1 ng/mL .
How can researchers differentiate between deuterium loss and true metabolic degradation in in vivo studies?
Advanced Research Focus
Deuterium loss (H-D exchange) in physiological conditions can mimic metabolic degradation. To distinguish:
- Isotope Ratio Monitoring : Track ratios using GC-IRMS.
- Control Experiments : Incubate this compound in deuterium-depleted media to isolate metabolic pathways .
What protocols ensure reproducibility in synthesizing this compound across laboratories?
Q. Basic Research Focus
- Detailed Synthetic Routes : Document reaction times, temperatures, and deuterium sources (e.g., DO vs. deuterated reagents) .
- Interlab Validation : Share batches with independent labs for cross-characterization using harmonized NMR and MS settings .
How do researchers address the lack of reference standards for this compound metabolites?
Q. Advanced Research Focus
- In-House Synthesis : Use enzymatic biotransformation (e.g., liver microsomes) to generate metabolites, followed by purification via preparative HPLC .
- Quantitative NMR (qNMR) : Employ ERETIC or PULCON methods to quantify metabolites without pure standards .
What ethical and regulatory considerations apply to preclinical studies using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
